Potassium 1H-pyrazole-5-trifluoroborate
Overview
Description
Potassium 1H-pyrazole-5-trifluoroborate is an organotrifluoroborate compound with the molecular formula C3H3BF3KN2. It is a versatile reagent used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and compatibility with a wide range of functional groups, making it a valuable tool in organic synthesis .
Mechanism of Action
Target of Action
Potassium 1H-pyrazole-5-trifluoroborate is an organotrifluoroborate compound Organotrifluoroborates are generally known to be involved in suzuki-miyaura cross-coupling reactions .
Mode of Action
The mode of action of this compound is primarily through its involvement in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are used to synthesize organic compounds by coupling boronic acids with organic halides .
Biochemical Pathways
As an organotrifluoroborate, it is known to be involved in suzuki-miyaura cross-coupling reactions . These reactions are a key part of synthetic chemistry and are widely used in the synthesis of various organic compounds .
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the reaction conditions (such as temperature and pH), the presence of a catalyst (such as palladium in Suzuki-Miyaura reactions ), and the presence of other reactants. Organotrifluoroborates are generally known for their stability under a variety of reaction conditions .
Biochemical Analysis
Biochemical Properties
Potassium 1H-pyrazole-5-trifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the transfer of organic groups from boron to palladium. The nature of these interactions involves the formation of stable boronic acid surrogates, which are compatible with a wide range of functional groups and reaction conditions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating enzyme activity and altering metabolic flux. The compound’s impact on cell signaling pathways can lead to changes in gene expression, ultimately affecting cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a boronic acid surrogate in Suzuki-Miyaura cross-coupling reactions. The compound facilitates the transfer of organic groups from boron to palladium through transmetalation. This process involves the binding of this compound to palladium, leading to the formation of new carbon-carbon bonds. Additionally, the compound can inhibit or activate specific enzymes, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, making it suitable for long-term experiments. Its degradation products and their impact on cellular function need to be further investigated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects at high doses have been observed, highlighting the importance of determining the optimal dosage for specific applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s activity and function, affecting its overall efficacy in biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 1H-pyrazole-5-trifluoroborate can be synthesized through the reaction of pyrazole with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then packaged and distributed for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Potassium 1H-pyrazole-5-trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The compound can also participate in other carbon-carbon bond-forming reactions .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), organic halides (e.g., aryl bromides)
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium 1H-pyrazole-5-trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and agrochemicals.
Comparison with Similar Compounds
Potassium 1H-pyrazole-5-trifluoroborate can be compared with other similar organotrifluoroborate compounds, such as:
Potassium 1-methyl-1H-pyrazole-5-trifluoroborate: Similar in structure but with a methyl group attached to the pyrazole ring.
Potassium 1H-pyrazole-3-trifluoroborate: Similar but with the trifluoroborate group attached at a different position on the pyrazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. Its stability and compatibility with various functional groups make it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
potassium;trifluoro(1H-pyrazol-5-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-2-8-9-3;/h1-2H,(H,8,9);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHYBMZHGRWURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=NN1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BF3KN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649121 | |
Record name | Potassium trifluoro(1H-pyrazol-5-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013640-87-3 | |
Record name | Potassium trifluoro(1H-pyrazol-5-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1013640-87-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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